N-[Phenyl(pyridin-2-yl)methyl]oxirane-2-carboxamide
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Overview
Description
N-[Phenyl(pyridin-2-yl)methyl]oxirane-2-carboxamide is a compound that belongs to the class of pyridine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Phenyl(pyridin-2-yl)methyl]oxirane-2-carboxamide typically involves the reaction of a pyridine derivative with an epoxide. One common method includes the reaction of 2-aminopyridine with an α-bromoketone in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol at elevated temperatures . Another method involves the use of 2-cyanothioacetamide as a precursor, which reacts with various substituted aryl or heteryl amines to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
N-[Phenyl(pyridin-2-yl)methyl]oxirane-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the epoxide ring is opened by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in solvents like ethanol or methanol under mild heating.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxirane derivatives, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
N-[Phenyl(pyridin-2-yl)methyl]oxirane-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-[Phenyl(pyridin-2-yl)methyl]oxirane-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-yl)benzamide
- 4-methyl-2-phenyl-N-(pyridin-2-yl)thiazole-5-carboxamide
- Indole derivatives
Uniqueness
N-[Phenyl(pyridin-2-yl)methyl]oxirane-2-carboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a pyridine ring with an oxirane moiety allows it to participate in a wide range of chemical reactions and interact with various biological targets .
Properties
IUPAC Name |
N-[phenyl(pyridin-2-yl)methyl]oxirane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c18-15(13-10-19-13)17-14(11-6-2-1-3-7-11)12-8-4-5-9-16-12/h1-9,13-14H,10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSWSFYBAPQXRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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